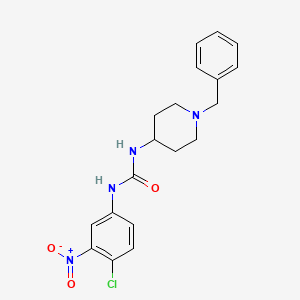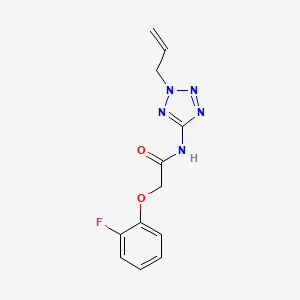![molecular formula C20H24N2O2 B4810211 N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide](/img/structure/B4810211.png)
N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide
Vue d'ensemble
Description
N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide is an organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including amide and aromatic rings, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the acetylation of 3-methylaniline followed by a coupling reaction with 2-(3-methylphenyl)ethylamine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological responses. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methylphenyl)acetamide: Shares structural similarities but lacks the additional functional groups present in N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide.
N-methylacetamide: A simpler compound with a single amide group, used for comparison in studies of amide chemistry.
Uniqueness
This compound is unique due to its multi-functional structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of aromatic rings and amide groups provides a versatile platform for various applications in research and industry.
Propriétés
IUPAC Name |
N-[2-(N-acetyl-3-methylanilino)ethyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-7-5-9-19(13-15)21(17(3)23)11-12-22(18(4)24)20-10-6-8-16(2)14-20/h5-10,13-14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMMGNVNORFFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCN(C2=CC=CC(=C2)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)sulfonyl]-N'-[1-(3-hydroxyphenyl)ethylidene]-4-piperidinecarbohydrazide](/img/structure/B4810136.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4810143.png)


![4-oxo-N-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4810170.png)
![1-benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4810171.png)

![N-(2-METHYLPROPYL)-2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4810183.png)
![methyl {4-[({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4810185.png)
![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4810189.png)
![methyl 2-({[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4810195.png)
![2-bromo-N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4810199.png)
![1-[3-(2-CHLOROPHENOXY)PROPYL]-3-CYCLOPROPANECARBONYL-1H-INDOLE](/img/structure/B4810204.png)
